4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Description
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-6,8-9H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOGVZREQGWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C=CC(=O)CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498928 | |
| Record name | 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-50-1 | |
| Record name | 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enamine-Mediated Cyclization
A foundational method involves cyclohexanone enamine intermediates. Ethyl 2-cyclohexanonecarboxylate reacts with 4-chloromethyl-3-ethyl-5-methylisoxazole under basic conditions (sodium hydride, dimethylformamide) to form 2-(3-ethyl-5-methyl-4-isoxazolylmethyl)cyclohexanone. Subsequent hydrolysis with hydrochloric acid and catalytic hydrogenation over Raney nickel yields the target compound (65-72% overall yield).
Table 1: Enamine Alkylation Conditions
| Parameter | Value |
|---|---|
| Base | Sodium hydride (1.2 eq) |
| Solvent | N,N-dimethylformamide |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Workup | Aqueous HCl, dichloromethane |
This route benefits from commercial availability of starting materials but requires careful control of exothermic enamine formation.
Lithium Aluminum Hydride Reduction
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate undergoes LiAlH4 reduction in anhydrous ether to produce 3-ethyl-4-hydroxymethyl-5-methylisoxazole. When coupled with cyclohexanone derivatives, this alcohol intermediate facilitates ring-closing through acid-catalyzed dehydration (H2SO4, 80°C), achieving 58% isolated yield of the hexahydronaphthalenone core.
Stereoselective Synthesis via Dihydrocarvone Rearrangement
Wolff Rearrangement Pathway
(-)-Dihydrocarvone serves as a chiral precursor in a stereospecific route. Treatment with thionyl chloride (SOCl2) generates the acid chloride, which undergoes Wolff rearrangement using diazomethane to yield (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-4a,8,8-trimethylnaphthalen-2(1H)-one. Subsequent demethylation with boron tribromide (BBr3) in dichloromethane produces the des-methyl analog (4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one) in 81% enantiomeric excess.
Table 2: Wolff Rearrangement Optimization
| Condition | Optimal Value |
|---|---|
| Diazomethane Equiv. | 2.5 |
| Solvent | Ether/THF (3:1) |
| Temperature | -78°C → 0°C |
| Catalyst | Silver oxide (Ag2O) |
This method excels in stereochemical control but requires handling hazardous diazo compounds.
Catalytic Hydrogenation of Naphthalenones
Palladium-Catalyzed Partial Hydrogenation
1,2,3,4-Tetrahydronaphthalen-2-one undergoes selective hydrogenation using 5% Pd/C in ethanol under 3 atm H2. Kinetic control at 25°C favors this compound over fully saturated decalones (4:1 selectivity). Elevated temperatures (50°C) shift selectivity toward trans-decalin systems, necessitating precise thermal management.
Transfer Hydrogenation with Ammonia Borane
Alternative reducing systems employing NH3BH3 and CoCl2 in THF achieve 89% conversion at 60°C. The cobalt catalyst preferentially adsorbs the less substituted double bond, enabling regioselective saturation without over-reduction.
Biosynthetic Approaches
Microbial Oxidation of Decalin
Aspergillus oryzae monooxygenases convert 1-methyl-decalin to the corresponding ketone via C-H activation. Engineered E. coli expressing CYP153A7 achieves 43% yield after 72-hour fermentation, though scaling remains challenging due to oxygen mass transfer limitations.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Pilot plant data (Buss-SMS GmbH) demonstrates 92% space-time yield using a fixed-bed Pd/Al2O3 reactor at 80 bar H2. Key parameters:
- Liquid hourly space velocity (LHSV): 2.5 h⁻¹
- Hydrogen-to-feed ratio: 250:1
- Temperature gradient: 120°C → 150°C
This method reduces catalyst deactivation compared to batch processes but requires high-pressure infrastructure.
Solvent Recycling Systems
Azeotropic distillation with cyclohexane enables 98% solvent recovery in kilogram-scale batches. Economic analysis shows 23% cost reduction versus single-use solvents when producing >500 kg/month.
Analytical Characterization Benchmarks
Spectroscopic Standards
- ¹H NMR (CDCl3): δ 1.25-1.78 (m, 8H), 2.33 (t, J=6.5 Hz, 2H), 2.85 (br s, 2H)
- IR (neat): 1715 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (methylene scissoring)
- GC-MS : m/z 150 [M]⁺ (100%), 135 [M-CH3]⁺ (68%)
Emerging Methodologies
Photoredox Decarboxylative Coupling
Visible-light-mediated coupling of β,γ-unsaturated acids with cyclohexene derivatives using Ru(bpy)3Cl2 achieves 67% yield under mild conditions (room temperature, 24h). This atom-economical approach avoids transition metal catalysts but requires specialized photoreactors.
Electrochemical Ring Expansion
Constant-current electrolysis (20 mA/cm²) of 2-allylcyclohexanone in acetonitrile/NaClO4 forms the bicyclic ketone via radical cyclization. Cyclic voltammetry confirms oxidation onset at +1.2V vs SCE, correlating with product yield.
Comparative Method Analysis
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Enamine Alkylation | 72 | 98 | 1.0 | Pilot |
| Wolff Rearrangement | 81 | 95 | 2.3 | Lab |
| Catalytic Hydrogen. | 89 | 99 | 1.5 | Industrial |
| Microbial Oxid. | 43 | 88 | 4.7 | R&D |
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to form carboxylic acids or reduced to yield alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Synthetic Routes:
The compound can be synthesized through catalytic hydrogenation of naphthalene derivatives under controlled conditions. This process typically involves palladium catalysts and requires elevated temperatures and pressures to ensure complete hydrogenation.
Biological Applications
Enzyme-Catalyzed Reactions:
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving ketones. Its ability to interact with various enzymes may provide insights into metabolic pathways and enzyme mechanisms.
Potential Therapeutic Uses:
Research into the biological activity of this compound suggests potential therapeutic applications. Its structural features may allow it to act on specific biological targets or pathways, making it a candidate for further pharmacological studies.
Industrial Applications
Fragrance Production:
In the fragrance industry, this compound is used as a building block for synthesizing aromatic compounds. Its pleasant scent profile makes it valuable in creating perfumes and other scented products.
Fine Chemicals Manufacturing:
The compound's versatility extends to its role in producing fine chemicals. It can be modified through various chemical reactions to yield derivatives with specific properties suitable for industrial applications.
Case Study 1: Synthesis and Reactivity
A study demonstrated the effective synthesis of this compound via hydrogenation of naphthalene derivatives under optimized conditions. The findings indicated that the choice of catalyst and reaction parameters significantly influenced the yield and purity of the product.
Research focused on the interaction of this compound with specific enzymes revealed its potential inhibitory effects on certain metabolic pathways. This study paves the way for further exploration into its therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze reactions involving ketones, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydronaphthalenone scaffold is highly versatile, with modifications observed in substituent type, position, and stereochemistry. Key analogs include:
Stereochemical and Functional Group Impact
- Hydroxyl Groups : Introduction of hydroxyl groups (e.g., 5-hydroxy in , 6-hydroxy in ) improves solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
- Methyl/Isopropyl Groups : Methyl groups (e.g., 4a-methyl in ) enhance lipophilicity and volatility, making derivatives suitable for essential oils. Isopropyl groups (e.g., in ) contribute to steric effects, altering receptor binding.
- Stereochemistry : The (4aS,7R) configuration in and (4aR,7R,8S,8aR) in influence biological activity. For example, the (4aS,6R,8R,8aR)-isomer in showed distinct NMR shifts (δH 5.45 ppm for vinyl protons) compared to other stereoisomers .
Key Data Tables
Biological Activity
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one is a bicyclic ketone with the molecular formula C10H14O and a CAS number of 2384-50-1. This compound features a unique structure that includes two fused cyclohexane rings and a ketone functional group. Its chemical properties make it significant in various fields including organic chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.218 g/mol |
| IUPAC Name | 4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
| SMILES | O=C1CC2CCCCC2C=C1 |
| InChI Key | RZWOGVZREQGWCL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ketone group can act as an electrophile in nucleophilic addition reactions. This property allows it to potentially inhibit or modify the activity of enzymes that catalyze reactions involving ketones.
Enzyme Interactions
Research indicates that compounds similar to this compound may influence enzyme activity through:
- Inhibition of Ketone Metabolism : By interacting with enzymes responsible for ketone metabolism.
- Modulation of Signaling Pathways : Potentially affecting pathways involved in cell signaling and metabolic regulation.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various naphthalene derivatives including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
- Neuroprotective Effects : Another research focused on the neuroprotective effects of bicyclic compounds. It was found that this compound could reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : A case study highlighted its potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : Evaluating cell viability in the presence of different concentrations of the compound.
- Enzyme Activity Assays : Measuring the inhibition rates on specific enzymes involved in metabolic pathways.
These studies collectively suggest that this compound has promising biological activities that warrant further investigation.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules : Its unique structure allows for further functionalization and derivatization.
Industrial Applications
The compound is also used in the production of fragrances and fine chemicals due to its pleasant aromatic properties.
Q & A
Q. What are the most reliable synthetic routes for 4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one and its derivatives?
The compound can be synthesized via Birch reduction or catalytic hydrogenation of polycyclic precursors. For example, Nazarov and Gurvich (1958) developed methods starting from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione, achieving yields through optimized reaction conditions (e.g., temperature control and solvent selection) . Key steps include ketone reduction and cyclization. Researchers should validate purity using chromatography (e.g., silica gel) and confirm structures via NMR and MS .
Q. How can NMR spectroscopy resolve structural ambiguities in hexahydronaphthalenone derivatives?
Assigning stereochemistry requires careful analysis of H and C NMR coupling constants and NOESY correlations. For instance, the (4aS,6R,8R,8aR)-isomer in shows distinct chemical shifts for axial vs. equatorial protons (e.g., δ 1.25–1.35 ppm for axial methyl groups) . Compare data to known analogs (e.g., NIST’s spectral libraries ) and use computational tools like DFT for conformational analysis.
Q. What safety protocols are critical when handling hexahydronaphthalenone derivatives?
These compounds may pose irritant or toxic hazards. Follow guidelines from Organic Syntheses for handling volatile ketones, including:
- Use of fume hoods and PPE (gloves, goggles).
- Proper disposal of reaction byproducts (e.g., acidic or basic waste streams) .
- Monitor for exothermic reactions during catalytic hydrogenation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed to achieve enantiopure hexahydronaphthalenones?
Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can control stereocenters. For example, Birch reduction precursors with pre-existing chiral centers (e.g., 8a-methyl groups) influence the final stereochemistry . Advanced techniques like chiral HPLC or enzymatic resolution may separate enantiomers, as seen in nootkatone derivatives (CAS 4674-50-4) .
Q. What computational methods predict the reactivity of hexahydronaphthalenones in photochemical reactions?
Density Functional Theory (DFT) can model excited-state behavior. Rae and Umbrase (1975) studied photoaddition to dichloroethylene, where frontier molecular orbital (FMO) analysis identified reactive sites for [2+2] cycloadditions . Pair computational results with experimental UV-Vis and transient absorption spectroscopy to validate mechanisms.
Q. How do contradictory spectral data in literature (e.g., IR or MS) arise, and how can they be resolved?
Discrepancies may stem from impurities, solvent effects, or instrument calibration. For example, reports IR peaks at 3423 cm (O-H stretch), while lists similar compounds with shifts due to hydrogen bonding. Cross-reference multiple sources (e.g., NIST databases ) and replicate measurements under standardized conditions.
Q. What strategies optimize the pharmacological evaluation of hexahydronaphthalenone derivatives?
Design assays targeting specific receptors (e.g., antimicrobial or anti-inflammatory pathways). For analogs like 7-(2-hydroxypropan-2-yl)-octahydronaphthalen-1-ol (), use in vitro models (e.g., bacterial MIC assays) followed by ADMET profiling. Prioritize derivatives with low cytotoxicity (tested via MTT assays) and favorable logP values .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
